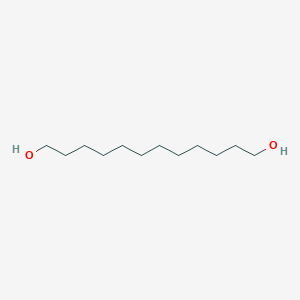
1,12-Dodecanediol
概要
説明
1,12-Dodecanediol is a chemical compound with the molecular formula C12H26O2 . It is used in the polyester polyols for polyurethanes, coatings and inks, adhesives, elastomers, polyesters and co-polyesters, polymer cross-linkers, pharmaceutical intermediates, and fragrances .
Synthesis Analysis
1,12-Dodecanediol can be synthesized using the melt polycondensation method from aliphatic diacids with even carbon atoms . Another method involves the esterification of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioate, which is then subjected to hydrogenation to reduce 1,12-dodecanediol .
Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediol consists of a 12-carbon chain with hydroxyl groups attached at both ends . The average mass of the molecule is 202.334 Da .
Physical And Chemical Properties Analysis
1,12-Dodecanediol has a molecular weight of 202.34 g/mol . It has a boiling point of 324 °C and a melting point of 79 °C . The compound is solid at room temperature .
科学的研究の応用
Synthesis of Polyesters
1,12-Dodecanediol is used in the synthesis of aliphatic polyesters . The melt polycondensation method is used to synthesize these polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms . The polyesters synthesized have high weight average molecular weight .
Production of Polyurethanes
1,12-Dodecanediol is used in the production of polyester polyols for polyurethanes . Polyurethanes have a wide range of applications, including foams, elastomers, adhesives, sealants, and coatings.
Coatings and Inks
1,12-Dodecanediol is used in the production of coatings and inks . It helps in improving the properties of these products, such as their durability and resistance to various environmental factors.
Adhesives
1,12-Dodecanediol is used in the production of adhesives . It helps in enhancing the adhesive properties, making them more effective in bonding different materials together.
Elastomers
1,12-Dodecanediol is used in the production of elastomers . Elastomers are polymers with elasticity, and they are used in a variety of applications, including automotive parts, medical devices, and consumer products.
Pharmaceutical Intermediates
1,12-Dodecanediol is used as an intermediate in the production of pharmaceuticals . It plays a crucial role in the synthesis of various drugs.
Fragrances
1,12-Dodecanediol is used in the production of fragrances . It helps in enhancing the scent of various cosmetic and personal care products.
Polymer Cross-linkers
1,12-Dodecanediol is used as a polymer cross-linker . Cross-linking is a process that helps in improving the properties of polymers, such as their strength, stability, and resistance to various environmental factors.
Safety and Hazards
In case of eye contact with 1,12-Dodecanediol, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and seek medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and seek medical attention immediately if symptoms occur . If ingested, do not induce vomiting and seek medical attention .
Relevant Papers
A paper titled “1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization” was found . This paper discusses the synthesis of aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms. The polyesters were characterized using various techniques such as gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1 H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
作用機序
Target of Action
1,12-Dodecanediol is a medium-chain primary fatty alcohol
Biochemical Pathways
1,12-Dodecanediol has been reported to be a metabolite of Escherichia coli . This suggests that it may be involved in the metabolic pathways of this bacterium.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,12-Dodecanediol is limited. It’s known that the compound has a molecular weight of 202.33 , and it forms crystals at room temperature . Its boiling point is 324 °C/1013 hPa , and it has a melting point of 79 °C . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action of 1,12-Dodecanediol can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it forms crystals at room temperature . Additionally, its autoignition temperature is 300 °C , indicating that it can combust at high temperatures. Therefore, the storage and handling conditions can significantly impact the action of 1,12-Dodecanediol.
特性
IUPAC Name |
dodecane-1,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKSLMMWAKNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074919 | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9823 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,12-Dodecanediol | |
CAS RN |
5675-51-4 | |
| Record name | 1,12-Dodecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,12-Dodecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,12-Dodecanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane-1,12-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,12-Dodecanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,12-dodecanediol?
A1: The molecular formula of 1,12-dodecanediol is C12H26O2, and its molecular weight is 202.34 g/mol [].
Q2: What spectroscopic techniques are used to characterize 1,12-dodecanediol?
A2: Researchers commonly use Fourier transform infrared (FTIR) spectroscopy, 1H NMR spectroscopy, and 13C NMR spectroscopy to characterize the chemical structure of 1,12-dodecanediol and its derivatives [, , , ]. Additionally, GC-MS is used to elucidate the structure of low-molecular weight reaction intermediates during esterification reactions with 1,12-dodecanediol [].
Q3: What are the key applications of 1,12-dodecanediol in polymer synthesis?
A3: 1,12-Dodecanediol is frequently used as a monomer or extender in the synthesis of polyesters, polyurethanes, and poly(ester amide)s [, , , , , , , , , , ]. These polymers find applications in various fields, including biomaterials, coatings, and packaging.
Q4: How does the inclusion of 1,12-dodecanediol as an extender affect the properties of copolyesteraramides?
A4: 1,12-Dodecanediol acts as an extender by increasing the lamellar thickness of bisesterdiamide crystals in copolyesteraramides []. This leads to a multiphase structure with two glass transition temperatures and a broad melting transition, ultimately improving elasticity [].
Q5: How does the chain length of the diol component in polyurethanes, including 1,12-dodecanediol, affect their properties?
A5: The length of the α,ω-aliphatic glycol extender, such as 1,12-dodecanediol, significantly impacts the properties of polyurethanes []. Properties like compression set, modulus, and glass transition temperature are notably affected. Optimal properties were observed with 1,12-dodecanediol and other specific diol chain lengths [].
Q6: What is the role of 1,12-dodecanediol in the synthesis of biodegradable polymers?
A6: 1,12-Dodecanediol serves as a monomer alongside citric acid and other biocompatible components in the synthesis of biodegradable polyesters [, , , ]. These polyesters exhibit desirable mechanical and degradation properties for potential applications in tissue engineering and drug delivery [, ].
Q7: Does 1,12-dodecanediol exhibit catalytic properties itself?
A7: 1,12-Dodecanediol primarily serves as a building block or reactant in the reported research. Its direct catalytic properties haven't been a focus in these studies.
Q8: Have there been any molecular dynamics simulations involving 1,12-dodecanediol?
A8: Yes, molecular dynamics simulations have been used to study the behavior of 1,12-dodecanediol at the benzene-graphite interface []. These simulations revealed the impact of the adsorbed 1,12-dodecanediol monolayer on the liquid structure near the interface [].
Q9: How does the structure of 1,12-dodecanediol relate to its function as a monomer in polymer synthesis?
A9: The linear, long-chain structure of 1,12-dodecanediol, with terminal hydroxyl groups, makes it suitable for condensation polymerization reactions [, , , ]. The length of the carbon chain influences the flexibility and crystallinity of the resulting polymers, impacting their thermal and mechanical properties [, , , ].
Q10: How does the presence of fluorine atoms in fluorodiol-containing polyurethanes, synthesized using 1,12-dodecanediol, impact their properties?
A10: Incorporating fluorodiols like 1H,1H,12H,12H-perfluoro-1,12-dodecanediol, derived from 1,12-dodecanediol, in polyurethanes influences their surface properties and blood compatibility []. Higher fluorine content correlates with lower surface energy, reduced platelet adhesion, and a lower fibrinogen/albumin adsorption ratio, indicating improved blood compatibility [].
Q11: What research has been done on the biocompatibility of 1,12-dodecanediol-based polymers?
A11: In vitro biocompatibility studies have been conducted on citric acid-based polyesters synthesized using 1,12-dodecanediol [, ]. These studies demonstrated favorable cell compatibility, suggesting potential applications in tissue engineering and other biomedical fields [, ].
Q12: How does the structure of FDCA-based polyesters, incorporating various polyols like 1,12-dodecanediol, influence their enzymatic hydrolysis?
A12: The choice of polyol, including 1,12-dodecanediol, significantly impacts the enzymatic hydrolysis of 2,5-furandicarboxylic acid (FDCA)-based polyesters []. Factors like diol chain length, branching, and the presence of ethoxy units affect the susceptibility of these polyesters to enzymatic degradation by cutinase 1 from Thermobifida cellulosilytica [].
Q13: Are there any studies on the biodegradation of 1,12-dodecanediol-containing polymers?
A13: While specific biodegradation studies focusing solely on 1,12-dodecanediol-containing polymers might be limited in the provided research, in vitro degradation studies on citric acid-based polyesters incorporating 1,12-dodecanediol have been conducted []. These studies provide insights into the degradation behavior of such polymers in a controlled environment [].
Q14: How is 1,12-dodecanediol typically quantified in various matrices?
A14: Gas chromatography (GC) and related techniques like GC-MS are common methods for quantifying 1,12-dodecanediol, particularly in the context of analyzing reaction products and intermediates [, , ].
Q15: What is the significance of synthesizing 1,12-dodecanediol-based bolaamphiphiles?
A15: Bolaamphiphiles, synthesized from 1,12-dodecanediol and other components, have garnered interest for their ability to form monolayer lipid membranes (MLMs) []. These MLMs exhibit distinct properties compared to traditional bilayer membranes, offering potential in areas like drug delivery, sensing, and biomimetic systems [].
Q16: How is 1,12-dodecanediol used in the synthesis of the sex pheromone of specific insects?
A16: 1,12-Dodecanediol serves as a starting material in the synthesis of (Z/E)-12-tetradecene-1-ol acetate, a sex pheromone component of insects like the Asian corn borer [, ]. This synthesis involves a series of reactions, including mono-bromination, acylation, oxidation, and a Wittig reaction, showcasing the versatility of 1,12-dodecanediol as a chemical precursor [, ].
Q17: What are the advantages of using 1,12-dodecanediol in the synthesis of these pheromones?
A17: 1,12-Dodecanediol offers a cost-effective and readily available starting material for synthesizing these insect pheromones [, ]. The synthetic routes are generally straightforward and efficient, making it a practical choice for pheromone production [, ].
Q18: Can 1,12-dodecanediol be used to modify the surface of nanomaterials?
A18: Yes, research indicates that 1,12-dodecanediol can modify the surface of silicon nanocrystallites []. This surface modification can influence the photoluminescent properties of these nanomaterials and potentially open avenues for tailoring their characteristics for specific applications [].
Q19: How does the incorporation of 1,12-dodecanediol impact the properties of polypropylene/polybutene-1 (PP/PB-1) blends?
A19: When 1,12-dodecanediol is used to functionalize reduced graphene oxide (rGO) in PP/PB-1 blends, it contributes to improved adhesion and dispersion of both the rGO nanoparticles and the polybutene-1 phase within the polypropylene matrix []. This leads to enhanced mechanical properties, including increased Young's modulus and tensile strength, in the resulting nanocomposites [].
Q20: Are there alternative compounds to 1,12-dodecanediol for specific applications?
A20: Yes, depending on the specific application, other diols with varying chain lengths or functionalities may be considered as alternatives to 1,12-dodecanediol [, , , ]. For instance, in polyurethane synthesis, 1,3-propanediol and 1,10-decanediol have been explored as alternative extenders, each imparting different properties to the final polymer [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


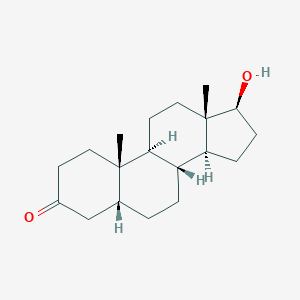
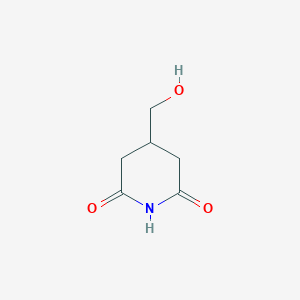


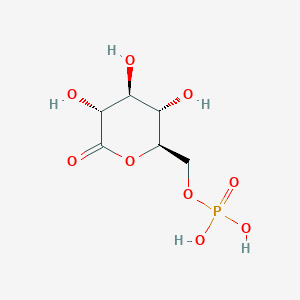
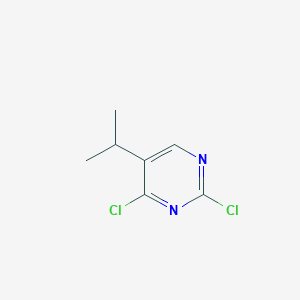

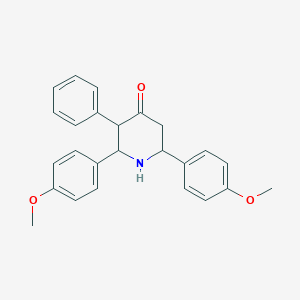




![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)